molecular formula C19H22N6O2S B2837918 3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide CAS No. 1240313-97-6

3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide

Cat. No.: B2837918
CAS No.: 1240313-97-6
M. Wt: 398.49
InChI Key: RDXLBLBHURZXSU-UHFFFAOYSA-N
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Description

This compound is a pyrazolidine-sulfonamide derivative featuring a pyridazine core substituted with pyrrolidine and a phenyl group. Its structure combines a pyrazolidine ring (a five-membered saturated heterocycle with two nitrogen atoms) and a sulfonamide group, which are pharmacologically relevant motifs.

Crystallographic data for this compound, if available, would likely be refined using programs like SHELXL, which is widely employed for small-molecule structure determination and refinement .

Properties

IUPAC Name

3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2S/c1-13-19(14(2)21-20-13)28(26,27)24-16-7-5-15(6-8-16)17-9-10-18(23-22-17)25-11-3-4-12-25/h5-10,13-14,19-21,24H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIGHKYHCMQRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NN1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Property Target Compound Compound A (Pyridazine-sulfonamide) Compound B (Pyrrolidine-pyrazolidine) Compound C (Phenyl-pyridazine)
Molecular Weight ~460 g/mol (estimated) 398 g/mol 375 g/mol 320 g/mol
Core Substituents Pyridazine, pyrrolidine, sulfonamide Pyridazine, sulfonamide Pyrrolidine, pyrazolidine Phenyl, pyridazine
Hydrogen Bond Donors 2 (sulfonamide NH, pyrazolidine NH) 2 (sulfonamide NH) 1 (pyrazolidine NH) 0
Solubility (logP) ~2.5 (predicted) 1.8 3.1 2.9
Crystallographic Refinement Tool SHELXL SHELXS SHELXL SHELXTL

Key Findings:

Structural Flexibility vs. Rigidity :

  • The target compound’s pyridazine-phenyl linkage introduces conformational rigidity compared to Compound C, which lacks the phenyl spacer. This rigidity may enhance binding specificity in enzyme pockets .
  • Compound B, lacking the sulfonamide group, exhibits higher lipophilicity (logP 3.1), suggesting divergent pharmacokinetic profiles.

Hydrogen-Bonding Capacity: The sulfonamide group in the target compound provides two hydrogen-bond donors, similar to Compound A. This feature is critical for interactions with polar residues in biological targets, such as ATP-binding sites in kinases .

Crystallographic Behavior :

  • SHELX programs (e.g., SHELXL, SHELXS) are commonly used for refining such compounds. The target compound’s structural complexity may require high-resolution data for accurate refinement, a strength of SHELXL .
  • Compound C, with simpler substituents, is often refined using SHELXTL, a commercial variant optimized for routine small-molecule analysis .

Synthetic Accessibility :

  • The pyrrolidine-pyridazine motif in the target compound introduces synthetic challenges compared to Compound A, which lacks the pyrrolidine group. Multi-step synthesis and purification (e.g., via column chromatography) are likely required.

Research Implications and Limitations

While the provided evidence focuses on crystallographic tools rather than direct studies of the compound, the use of SHELX software underscores the importance of precise structural data in characterizing such molecules. Comparisons with analogs suggest that:

  • The target compound’s hybrid structure balances hydrophilicity (from sulfonamide) and lipophilicity (from pyrrolidine), making it a candidate for oral bioavailability.
  • Its structural complexity may limit synthetic yield compared to simpler analogs like Compound C.

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